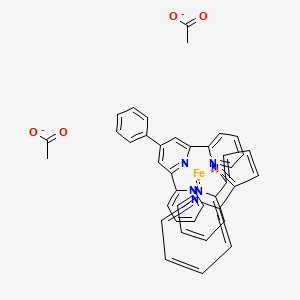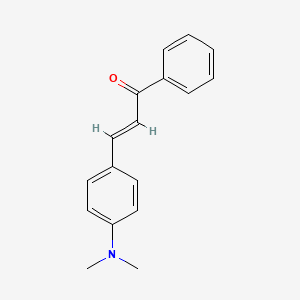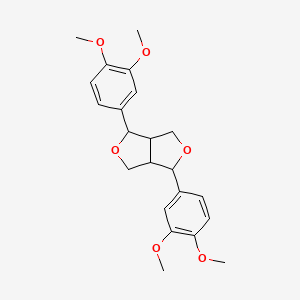
Eudesmin
Descripción general
Descripción
Eudesmin is a natural lignan compound found in various plant species, including those from the Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae families. It is a tetrahydrofurofuranoid lignan with significant pharmacological activities. This compound is known for its anti-inflammatory, anti-microbial, anti-tumor, and sedative properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eudesmin can be synthesized through various chemical routes. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically requires a catalyst, such as a metal complex, and proceeds under mild conditions to form the tetrahydrofurofuranoid structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction parameters and using high-performance liquid chromatography for purification .
Análisis De Reacciones Químicas
Types of Reactions: Eudesmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in this reaction.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated this compound derivatives.
Aplicaciones Científicas De Investigación
Eudesmin has a broad range of scientific research applications:
Chemistry: this compound is used as a model compound in studies of lignan biosynthesis and metabolism. It is also used in the synthesis of other complex lignan structures.
Biology: this compound exhibits significant biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects. It is used in studies investigating these biological properties.
Medicine: this compound has potential therapeutic applications in treating various diseases, such as cancer, inflammation, and microbial infections. It is also studied for its neuroprotective effects and potential use in treating neurological disorders.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
Eudesmin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of tumor necrosis factor-alpha and other pro-inflammatory cytokines. It also modulates the activity of nuclear factor-kappa B, a key regulator of inflammation.
Anti-microbial: this compound disrupts microbial cell membranes and inhibits the synthesis of essential microbial proteins.
Comparación Con Compuestos Similares
Eudesmin is compared with other similar lignan compounds, such as:
Fargesin: Similar to this compound, fargesin exhibits anti-inflammatory and anti-microbial properties. this compound has a more pronounced anti-tumor effect.
Epimagnolin A: Both compounds have sedative effects, but this compound shows a broader range of biological activities.
Uniqueness of this compound: this compound stands out due to its wide range of biological activities and potential therapeutic applications. Its ability to modulate multiple signaling pathways and molecular targets makes it a versatile compound in scientific research and pharmaceutical development.
Propiedades
IUPAC Name |
3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUUVVGQIVMSAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-06-7 | |
| Record name | Eudesmin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eudesmin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eudesmine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


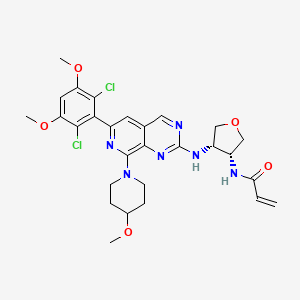

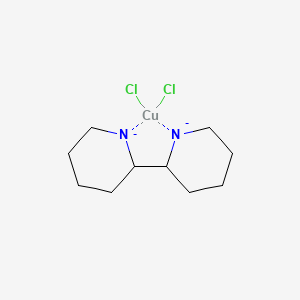
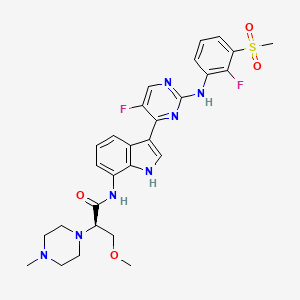
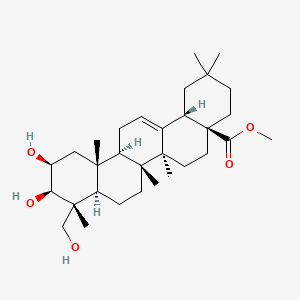
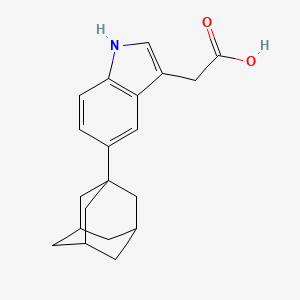
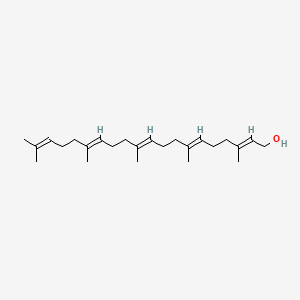
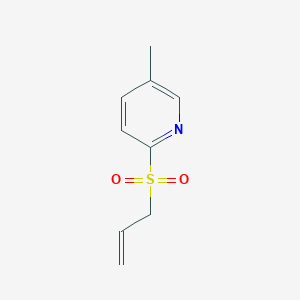
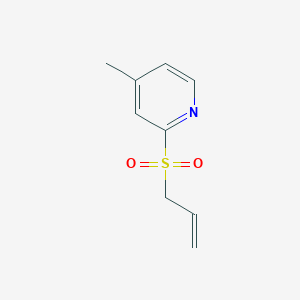
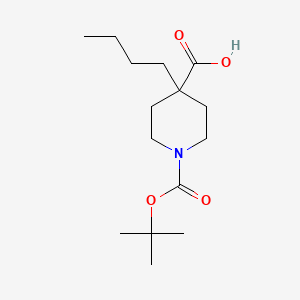
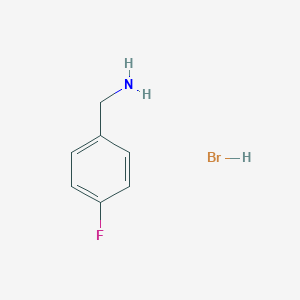
![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)
